
1-(3-Pyridyl)-2-propyn-1-ol
Descripción general
Descripción
“1-(3-Pyridyl)-2-propyn-1-ol” is a chemical compound that is related to the pyridine family . Pyridine is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by nitrogen . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of “1-(3-Pyridyl)-2-propyn-1-ol” can be inferred from related compounds. Pyridine derivatives, such as picolinaldehyde (PA), nicotinaldehyde (NA), and isonicotinaldehyde (IA), have been studied extensively . These compounds share a similar core structure with “1-(3-Pyridyl)-2-propyn-1-ol”, which suggests that they may have similar molecular characteristics .Aplicaciones Científicas De Investigación
Neurological Research
The compound is used in neurological research, particularly in studies related to the effects of tobacco-specific N-nitrosamines . For instance, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a derivative of the compound, is known to induce oxidative stress, glial cell activation, and neuronal damage in the brain .
Cancer Research
The compound is also used in cancer research. NNK, a derivative of the compound, is a tobacco-specific N-nitrosamine with peripheral carcinogenic properties . It is used in studies investigating the occurrence and development of multiple deleterious effects, such as respiratory diseases as well as lung and esophageal cancer .
Metabolic Profiling
The compound is used in metabolic profiling studies. For example, a study investigated the distribution and metabolic characteristics of NNK in the central nervous system . The study identified and investigated the metabolites of NNK and their distribution in the rat brain .
Pharmacokinetic Studies
The compound is used in pharmacokinetic studies. In one study, the pharmacokinetic profiles of NNK and its metabolites were investigated via blood–brain synchronous microdialysis . The study found that the metabolic activity of NNK in the brain was different from that in the blood .
Sensor Development
The compound is used in the development of sensors. For instance, a conductive polymer membrane was fabricated by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3-(3-pyridyl) acrylic acid) (PPAA), a derivative of the compound . The membrane showed excellent performance in electrochemically determining catechol (CC) and hydroquinone (HQ) .
Environmental Analysis
The compound is used in environmental analysis. The aforementioned conductive polymer membrane was successfully applied to analyze CC and HQ in actual water samples . The membrane obtained robust recovery for CC and HQ, making it a good candidate for constructing electrochemical sensors in environmental analysis .
Direcciones Futuras
Research into pyridine derivatives and related compounds continues to be an active area of study. For instance, dietary phytochemicals have been suggested as potential chemopreventive agents against tobacco carcinogen-induced lung cancer . This suggests that “1-(3-Pyridyl)-2-propyn-1-ol” and related compounds may have potential applications in the field of cancer prevention and treatment.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk), interact with specific targets in the body . NNK, for instance, has been found to modulate gut microbiota and the PPARγ/NF-κB pathway .
Mode of Action
For instance, NNK, a related compound, has been found to activate the PPARγ pathway, leading to the negative regulation of the NF-κB signaling pathway .
Biochemical Pathways
For instance, NNK has been found to modulate gut microbiota and affect the PPARγ/NF-κB pathway .
Pharmacokinetics
For instance, NNK has been found to undergo rapid and extensive metabolism by α-hydroxylation .
Result of Action
For instance, NNK has been found to significantly decrease the number of lung tumors in NNK induced A/J mice .
Action Environment
For instance, the action of NNK has been found to be influenced by factors such as exposure to tobacco smoke carcinogens .
Propiedades
IUPAC Name |
1-pyridin-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h1,3-6,8,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEHAHXOJGYJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridyl)-2-propyn-1-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

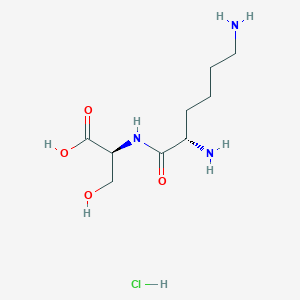
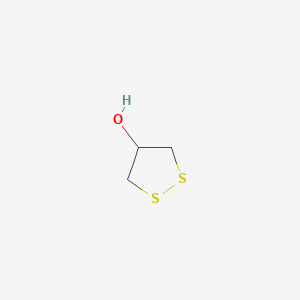
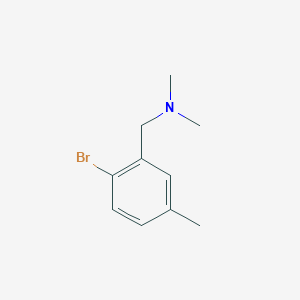
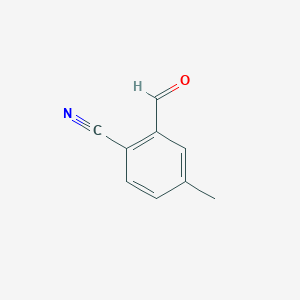
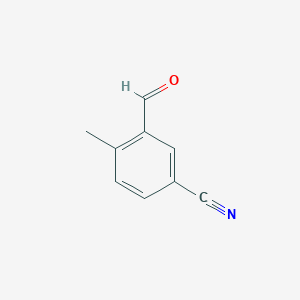
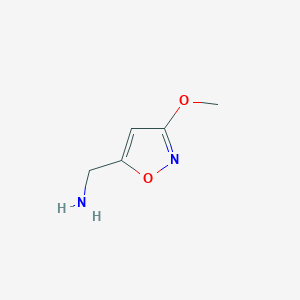
![2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3256751.png)
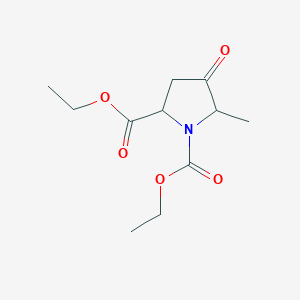

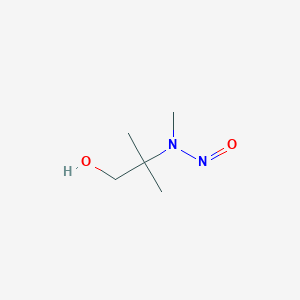
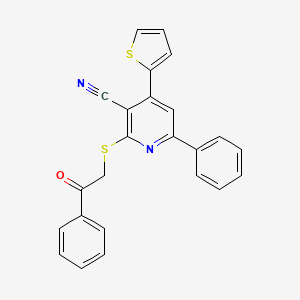
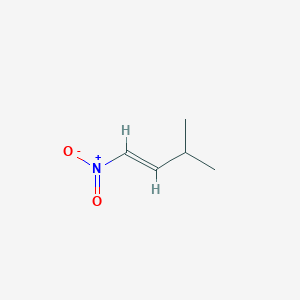
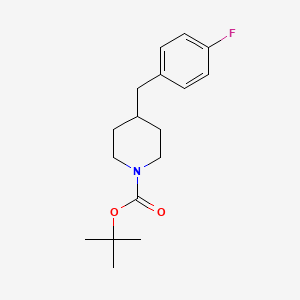
![1H-Benz[de]isoquinoline-2(3H)-propanaminium, N-[2-hydroxy-3-(2-propen-1-yloxy)propyl]-6-methoxy-N,N-dimethyl-1,3-dioxo-, hydroxide (1:1)](/img/structure/B3256795.png)